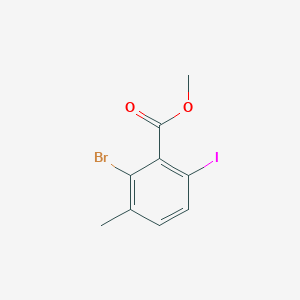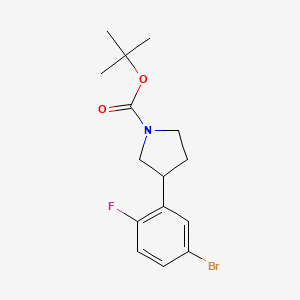
3-Fluoro-2,4-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2,4-dimethylpyridine is a fluorinated pyridine derivative with the molecular formula C7H8FN. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of both fluorine and methyl groups on the pyridine ring imparts distinct electronic and steric characteristics, making it a valuable building block in organic synthesis and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,4-dimethylpyridine can be achieved through several methods. One common approach involves the fluorination of 2,4-dimethylpyridine using Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis(tetrafluoroborate)). This method provides a high yield of the desired product .
Another method involves the reaction of 3-bromo-2,4-dimethylpyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable and cost-effective production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-2,4-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Fluorinating Agents: Selectfluor®, potassium fluoride (KF)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Substitution Products: Methoxy-substituted pyridines
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Piperidine derivatives
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-Fluoro-2,4-dimethylpyridine in biological systems involves its interaction with specific molecular targets. The presence of the fluorine atom can influence the compound’s binding affinity to enzymes and receptors. Fluorine’s high electronegativity can enhance hydrogen bonding interactions and alter the compound’s overall lipophilicity, affecting its distribution and activity within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-4-methylpyridine
- 3-Fluoro-4-methylpyridine
- 2,4-Difluoropyridine
Comparison
3-Fluoro-2,4-dimethylpyridine is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties compared to other fluorinated pyridines. For example, 2-Fluoro-4-methylpyridine lacks the additional methyl group at the 2-position, which can significantly alter its reactivity and interaction with other molecules .
Propriétés
Numéro CAS |
1227575-02-1 |
|---|---|
Formule moléculaire |
C7H8FN |
Poids moléculaire |
125.14 g/mol |
Nom IUPAC |
3-fluoro-2,4-dimethylpyridine |
InChI |
InChI=1S/C7H8FN/c1-5-3-4-9-6(2)7(5)8/h3-4H,1-2H3 |
Clé InChI |
ANSKFBDJVMXKBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Trans-1'-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B13662531.png)
![2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B13662538.png)

![6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662575.png)





